Ethyl 4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine-1-carboxylate is a complex organic compound that features a unique structure combining a pyrazolo[1,5-a]pyrazine core with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at 60°C. This reaction forms tert-butyl cyano(pyrazolo[1,5-a]pyrazin-4(5H)-ylidene)ethanoates, which are then further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrazolo[1,5-a]pyrazine core using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s derivatives may have applications in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of Ethyl 4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may influence signaling pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Ethyl 4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine-1-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrazine Derivatives: These compounds share the pyrazolo[1,5-a]pyrazine core and exhibit similar biological activities.
Piperazine Derivatives: Compounds with a piperazine ring are widely studied for their pharmacological properties.
Cyclopropyl-containing Compounds: The presence of a cyclopropyl group can influence the compound’s stability and reactivity.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C16H21N5O2 |
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Molecular Weight |
315.37 g/mol |
IUPAC Name |
ethyl 4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21N5O2/c1-2-23-16(22)20-9-7-19(8-10-20)15-14-11-13(12-3-4-12)18-21(14)6-5-17-15/h5-6,11-12H,2-4,7-10H2,1H3 |
InChI Key |
LIQONWNLBYPPKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=CN3C2=CC(=N3)C4CC4 |
Origin of Product |
United States |
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